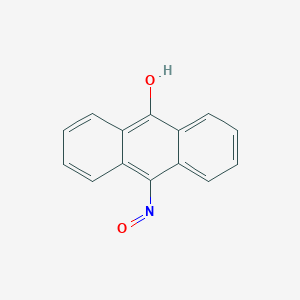

10-Nitrosoanthracen-9-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14090-75-6 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

10-nitrosoanthracen-9-ol |

InChI |

InChI=1S/C14H9NO2/c16-14-11-7-3-1-5-9(11)13(15-17)10-6-2-4-8-12(10)14/h1-8,16H |

InChI Key |

YKILTXDUJGHIEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |

Other CAS No. |

14090-75-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 10 Nitrosoanthracen 9 Ol and Analogous Systems

Precursor-Based Synthetic Strategies

Precursor-based methods are foundational in constructing the 10-nitrosoanthracen-9-ol framework. These strategies primarily involve the chemical modification of anthracenone (B14071504) and its derivatives, capitalizing on the reactivity of the anthracene (B1667546) core and its substituents.

Utilization of Anthracenone Derivatives as Synthetic Precursors

The most direct precursor to this compound is its keto tautomer, anthrone (B1665570) (anthracen-9(10H)-one). The synthesis involves the introduction of a nitroso group at the C10 position. This transformation is typically achieved through nitrosation of the active methylene (B1212753) group at C10. Research has demonstrated the efficacy of specific nitrosating agents for this purpose.

One effective method involves the use of a combination of tert-butyl nitrite (B80452) and a strong base, such as potassium hexamethyldisilazide, to achieve nitrosation at the dibenzylic position of anthrone, leading to the formation of the corresponding oxime, a tautomer of the nitroso compound. acs.org Another established procedure utilizes the reaction of 9-anthrone with an aryl nitroso compound, such as N,N-dimethyl-4-nitrosoaniline, in the presence of a weak base like pyridine. This reaction, conducted at elevated temperatures, yields the desired nitroso-substituted anthracenone framework. nih.gov

These methods provide a direct route to the 10-nitrosoanthrone core structure, which exists in equilibrium with its enol form, this compound. The position of this keto-enol equilibrium is influenced by factors such as solvent polarity and temperature. nih.gov

Table 1: Precursor-Based Synthesis of 10-Nitrosoanthrone

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Anthrone | tert-Butyl nitrite, Potassium hexamethyldisilazide | Anthrone Oxime (Tautomer of 10-Nitrosoanthrone) | acs.org |

| 9-Anthrone | N,N-Dimethyl-4-nitrosoaniline, Pyridine | N-(10-Oxo-9,10-dihydroanthracen-9-ylidene)aniline derivative | nih.gov |

Derivatization Reactions Involving the Hydroxyl and Nitroso Moieties

The dual functionality of this compound, possessing both a hydroxyl group (enol) and a nitroso group, offers numerous avenues for derivatization. Nitrosoarenes are recognized as versatile building blocks in organic synthesis due to their ability to act as both nucleophiles and electrophiles. nih.gov This allows for a wide range of transformations, including participation in cycloaddition reactions and the formation of new carbon-nitrogen bonds. acs.orgnih.gov

The nitroso moiety can be targeted for further functionalization to introduce diverse chemical groups. While the intrinsic instability of many nitroso compounds can present challenges, their reactivity is synthetically valuable. nih.gov For instance, they can be reduced to the corresponding amines or oxidized to nitro compounds, providing access to a broader class of anthracene derivatives.

The enolic hydroxyl group imparts phenolic character to the molecule, rendering it acidic and susceptible to a variety of reactions. Standard derivatization procedures for phenols, such as O-alkylation and O-acylation, can be applied to introduce new functional groups. The reactivity of this hydroxyl group is crucial for integrating the molecule into larger, more complex structures.

Integration into Complex Molecular Architectures via Nucleophilic Pathways

The anthracenone skeleton is a common core in many complex molecules, including some with pharmaceutical applications. nih.gov The functional groups of this compound provide handles for its integration into such architectures. The deprotonated hydroxyl group (enolate) is a potent nucleophile, capable of attacking a wide range of electrophiles in reactions like Williamson ether synthesis or ester formation.

Conversely, the nitroso group itself can act as an electrophilic center. Nucleophilic attack on the nitrogen atom of the nitroso group is a known reaction pathway, leading to the formation of new N-substituted derivatives. This reactivity allows for the molecule to be incorporated into larger systems through the formation of new nitrogen-centric bonds. The synthesis of complex anthraquinone (B42736) derivatives through the nucleophilic addition of amino alcohols to the anthraquinone core illustrates analogous pathways for building complex structures on the anthracene framework. nih.gov

Photochemical Synthesis and Rearrangements

Photochemical methods offer an alternative and powerful approach to synthesizing nitroso compounds from corresponding nitro precursors. These reactions are driven by the absorption of light and proceed through unique excited-state intermediates.

Light-Induced Transformations of Nitroanthracene Derivatives to Nitroso Compounds

The photolysis of 9-nitroanthracene (B110200) and its derivatives is a well-documented process that can lead to the formation of nitroso compounds. researchgate.netresearchgate.net In many cases, the primary photoproduct is the corresponding anthraquinone. researchgate.netresearchgate.net However, studies on substituted nitroanthracenes have successfully isolated nitroso intermediates.

A key study involved the photolysis of 9-methyl-10-nitroanthracene (B1615634) in solvents like chloroform (B151607) or methanol. nih.govacs.orgnih.gov Irradiation of this compound leads to two main products: the rearranged intermediate 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, in approximately a 4:1 ratio under ambient air. researchgate.netnih.gov The presence of the methyl group at the 9-position stabilizes the resulting nitroso ketone, allowing for its isolation and characterization. acs.org This isolated product, 9-methyl-9-nitrosoanthracen-10-one, is a direct structural analogue of 10-nitrosoanthrone, the keto tautomer of this compound. These findings confirm that light-induced rearrangement of a nitro group is a viable synthetic route to the 10-nitrosoanthracen-9-one system. researchgate.netnih.gov The photoreduction of 9-nitroanthracene can also yield 9-nitrosoanthracene as an intermediate, especially when specific electron donors are used in the reaction. nih.govrsc.org

Table 2: Photochemical Transformation of 9-Methyl-10-nitroanthracene

| Precursor | Conditions | Major Products | Product Ratio (approx.) | Reference |

|---|---|---|---|---|

| 9-Methyl-10-nitroanthracene | Photolysis in Chloroform (ambient air) | 9-Methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone | 4:1 | researchgate.netnih.gov |

Mechanistic Investigations of Photoreduction and Photo-Rearrangement Processes

The mechanism of the photochemical transformation of 9-nitroanthracene derivatives into nitroso compounds has been the subject of detailed investigation. nih.govnih.gov The process is initiated by the absorption of light, which promotes the 9-nitroanthracene molecule to an excited state. It is proposed that the reaction proceeds from a higher excited triplet state with nπ* character. nih.gov

The core of the mechanism is a photo-rearrangement of the nitro group (-NO₂) into an unstable nitrite isomer (-ONO). researchgate.netnih.gov This is followed by the homolytic cleavage of the weak O-N bond in the nitrite intermediate. This cleavage generates two radical species: an anthryloxy radical and a nitric oxide radical (NO•). researchgate.netnih.gov The final step involves the recombination of these two radicals. The nitric oxide radical forms a new bond with the carbon atom at the opposite (C10) position of the anthracene ring, a process known as radical recombination, to yield the 10-nitrosoanthrone product. researchgate.netnih.gov

Role of Substituents in Stabilizing Nitroso Ketone Intermediates

The stability of nitroso ketone intermediates, such as the keto tautomer of this compound, is critically influenced by the electronic and steric nature of substituents on the aromatic framework. Research on analogous systems, like nitrosoarenes and substituted nitroso ketones, provides significant insights into these stabilizing effects.

The electronic character of substituents plays a fundamental role. Electron-donating groups (EDGs) can enhance the stability of the nitroso ketone intermediate by delocalizing the electron density. at.ua Conversely, electron-withdrawing groups (EWGs) tend to increase the reactivity of the nitroso moiety. at.ua This is because EDGs increase the double bond character of the C–N bond, making it stronger and shorter. at.ua

Photochemical studies on 9-methyl-10-nitroanthracene, which rearranges to form 9-methyl-9-nitrosoanthracen-10-one, demonstrate the stabilizing effect of an alkyl substituent. This intermediate is noted to be relatively stable in solid form and in chloroform solution, in contrast to the un-substituted analogue which more readily converts to the corresponding quinone. nih.govresearchgate.net The methyl group at the 9-position provides steric hindrance and electronic stabilization, slowing subsequent degradation reactions. nih.gov The stability of this intermediate allowed for its isolation and characterization, confirming the viability of the nitroso ketone structure. researchgate.net

The following table summarizes the general influence of substituents on the reactivity of the aromatic nitroso group, which is a key component of the nitroso ketone tautomer.

| Substituent Type | Position | Effect on Nitroso Group Reactivity | Rationale |

| Electron-Donating (e.g., -OCH₃, -CH₃) | para | Deactivation | Increased C-N double bond character through resonance stabilization. at.ua |

| Electron-Withdrawing (e.g., -NO₂, -CN) | para | Activation | Decreased electron density at the nitroso group, enhancing its electrophilicity. at.ua |

| Alkyl Group (e.g., -CH₃) | peri | Steric & Electronic Stabilization | Hinders intermolecular reactions and provides modest electronic stabilization. nih.gov |

Oxidation-Mediated Synthetic Routes

Oxidation reactions are a cornerstone in the synthesis of nitroso compounds, providing pathways from various nitrogen-containing precursors. organic-chemistry.org These methods often involve the generation of highly reactive intermediates that can be trapped to form the desired product.

A prevalent and versatile method for generating nitroso functionality involves the oxidation of hydroxamic acids (R-C(O)NHOH) to form transient acyl nitroso intermediates (R-C(O)N=O). nih.govacs.org While this compound is not an acyl nitroso compound itself, the extensive research in this area provides a powerful toolkit of oxidative methods that could be adapted for its synthesis from a suitable precursor.

These highly reactive acyl nitroso species are typically generated in situ and used immediately in subsequent reactions, such as hetero-Diels-Alder or ene reactions. acs.orgbenthamdirect.comnih.gov A wide array of oxidation systems has been developed for this transformation, ranging from classical stoichiometric oxidants to modern catalytic methods. Traditional reagents include periodates, lead(IV) reagents, and Swern-type oxidants. acs.orgnih.gov

More recent advancements focus on milder, more environmentally benign catalytic systems. Copper-catalyzed aerobic oxidation has emerged as a particularly efficient method, using air as the terminal oxidant. acs.orgnih.gov This approach is operationally simple and provides a practical route for allylic amidation and other transformations via the acylnitroso intermediate. nih.gov Metal complexes of iridium and ruthenium with hydrogen peroxide have also been reported as effective catalysts. benthamdirect.com

The table below outlines various catalytic systems employed for the oxidation of hydroxamic acids.

| Catalyst | Oxidant | Solvent | Key Features | Reference(s) |

| CuCl₂ / 2-ethyl-2-oxazoline (B78409) ligand | Air | Various (e.g., CH₂Cl₂) | Mild, room temperature conditions; environmentally benign. acs.org | acs.org |

| Copper Chloride (CuCl) | Air (1 atm) | Not specified | Enables inter- and intramolecular acylnitroso ene reactions. nih.gov | nih.gov |

| Cu(I), Ir(I), or Ru(II) complexes | Hydrogen Peroxide (H₂O₂) | Not specified | Cost-effective, non-toxic oxidant; good to excellent yields. benthamdirect.com | benthamdirect.com |

Achieving regioselectivity in the introduction of a nitroso group onto the anthracene core at the C10 position is a significant synthetic challenge. One direct approach involves the nitrosation of anthracen-9-ol (B1215400) or its keto tautomer, anthrone. The nitrosation of ketones and other activated methylene compounds is a known transformation, often utilizing reagents like alkyl nitrites in the presence of an acid catalyst. nih.gov This method has been successfully applied to ketones like 3-methyl-2-butanone, suggesting its potential applicability to the anthrone system. nih.gov

Another strategy involves the oxidation of a pre-installed functional group. For instance, the oxidation of aromatic amines to nitrosoarenes is a well-established reaction. organic-chemistry.org A synthetic route could therefore envision the synthesis of 10-aminoanthracen-9-ol, followed by a regioselective oxidation to yield this compound. Molybdenum-catalyzed hydrogen peroxide oxidation is an effective system for converting anilines to nitrosoarenes. organic-chemistry.org

Furthermore, direct functionalization methods that show high regioselectivity for other groups could be adapted. For example, copper(II) halides have been used for the para-selective halogenation of nitrosoarenes, demonstrating that the nitroso group itself can direct further substitution under specific conditions. acs.org This implies that a two-step process, perhaps involving an initial functionalization followed by conversion to the nitroso group, could be a viable regioselective strategy.

Exploring Novel Synthetic Pathways for this compound

The development of novel synthetic routes is crucial for accessing complex molecules like this compound efficiently. This involves exploring unconventional functionalization of the anthracene scaffold and adopting greener synthetic principles.

Beyond direct nitrosation, alternative strategies can be employed by functionalizing the anthracene core with a precursor group that can be subsequently converted to the nitroso moiety.

Nitration-Reduction Sequence: The nitration of anthracene derivatives is a common method for introducing nitrogen functionality. rsc.org For example, 9-methylanthracene (B110197) can be nitrated to give 9-methyl-10-nitroanthracene. nih.gov A subsequent, mild reduction of the nitro group could yield the desired nitroso compound. aquigenbio.com This two-step approach may offer better control over regioselectivity compared to direct nitrosation.

Cycloaddition-Retro-Cycloaddition: Anthracene and its derivatives can act as reversible dienes in Diels-Alder reactions. This property has been exploited to create stable cycloadducts of highly reactive acylnitroso species. researchgate.net The thermolysis of such an adduct releases the acylnitroso compound. researchgate.net A novel pathway could involve the synthesis of an anthracene cycloadduct containing a latent nitroso precursor, with a final retro-Diels-Alder step releasing the functionalized anthracene core.

Organometallic Cross-Coupling: The anthracene core can be functionalized using modern cross-coupling reactions. This allows for the precise installation of various groups that could then be elaborated into the target structure. While not directly applied to nitroso synthesis in the provided literature, the general principle of modifying the anthracene backbone is well-established in materials science. acs.org

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Several such approaches are highly relevant to the synthesis of nitroso compounds.

Solvent-Free Synthesis: A significant advancement is the use of tert-butyl nitrite (TBN) for the N-nitrosation of secondary amines under solvent-free conditions. rsc.orgrsc.org This method offers a broad substrate scope, metal- and acid-free conditions, easy product isolation, and excellent yields. rsc.orgrsc.org Such a protocol minimizes chemists' exposure to potentially carcinogenic N-nitroso compounds and aligns with the green chemistry goal of eliminating volatile organic solvents. rsc.org

Aerobic Oxidation: As mentioned previously, the use of copper catalysts with air as the terminal oxidant for the formation of acyl nitroso intermediates from hydroxamic acids is a prime example of a green synthetic method. acs.orgnih.gov This process avoids the use of stoichiometric, often toxic, and waste-generating heavy metal oxidants or peroxides. acs.org

The following table compares traditional and green approaches for nitroso compound synthesis.

| Feature | Traditional Methods | Green Chemistry Approaches |

| Reagents/Catalysts | Stoichiometric strong oxidants (e.g., periodates, lead(IV) salts) acs.orgnih.gov | Catalytic amounts of abundant metals (e.g., Cu) nih.gov; tert-butyl nitrite rsc.org |

| Oxidant | Often generates toxic byproducts | Air (O₂) acs.org; Hydrogen Peroxide benthamdirect.com |

| Solvents | Often uses volatile organic solvents | Solvent-free conditions rsc.orgrsc.org |

| Conditions | Can require harsh acidic/basic conditions or very low temperatures researchgate.net | Mild, room temperature conditions often possible acs.org |

| Atom Economy | Often low | Higher, especially in catalytic systems |

By exploring these advanced methodologies, researchers can develop more efficient, selective, and sustainable routes to this compound and other valuable nitroso-functionalized aromatic compounds.

Mechanistic Studies of Chemical Reactivity and Transformation Pathways of 10 Nitrosoanthracen 9 Ol Analogues

Cycloaddition and Pericyclic Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic molecules. wikipedia.org Nitroso compounds are highly reactive dienophiles in hetero-Diels-Alder reactions, enabling the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. wikipedia.orgnih.gov

Acyl nitroso compounds are particularly reactive dienophiles that can be generated in situ and trapped with dienes. researchgate.netnih.gov In systems containing both an acyl nitroso group and a diene within the same molecule, an intramolecular hetero-Diels-Alder (HDA) reaction can occur. This process is a key step in the synthesis of complex polycyclic alkaloids. jst.go.jp

Research has focused on the synthesis and reactivity of intramolecular HDA cycloadducts derived from acyl nitroso compounds and anthracene (B1667546) derivatives, such as 9,10-dimethylanthracene (B165754). nih.gov These adducts can serve as precursors for the controlled release of the highly reactive acyl nitroso species through a retro-Diels-Alder reaction upon heating. nih.gov One study detailed the preparation of an intramolecular HDA cycloadduct where the anthracene moiety was functionalized to enhance water solubility. nih.gov Interestingly, this particular cycloadduct was found to be stable and did not readily undergo the retro-Diels-Alder reaction, but instead underwent a unique rearrangement when treated with a Grignard reagent to form a nitrone. nih.gov

Table 2: Reactivity of an Acyl Nitroso-Anthracene Cycloadduct

| Reactant/Condition | Product | Reaction Type | Reference |

| Thermal (Heating) | No reaction (stable) | Attempted retro-Diels-Alder | nih.gov |

| MeMgCl (Grignard reagent) | Nitrone | Molecular Rearrangement | nih.gov |

The Diels-Alder reaction involving a nitroso compound as the dienophile is a valuable method for creating 3,6-dihydro-1,2-oxazine rings. nih.gov Anthracene, particularly its central ring, can act as a diene in Diels-Alder reactions, reacting with potent dienophiles. wikipedia.org The adducts formed from the reaction of nitroso compounds with anthracene derivatives, such as 9,10-dimethylanthracene, can serve as a stable way to store and handle the otherwise highly reactive nitroso species. researchgate.netnih.gov

In addition to cycloadditions, nitroso compounds can also participate in ene reactions. core.ac.uk The ene reaction involves the reaction of a compound with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile), in this case, the N=O group. The incorporation of a nitroso group as the enophile can lead to the formation of hydroxylamine (B1172632) derivatives. core.ac.uk The reactivity in both Diels-Alder and ene reactions is enhanced by electron-withdrawing groups attached to the nitroso functionality, making acylnitroso and similar species highly reactive. core.ac.uk The exploration of these reaction pathways in anthracene systems opens avenues for creating complex, functionalized polycyclic aromatic structures.

Regio- and Stereoselectivity in Cycloaddition Processes

The 10-nitrosoanthracen-9-ol system, existing in equilibrium with its tautomeric form, 9-anthrone-10-oxime, presents a fascinating case for cycloaddition reactions. The reactivity is largely dictated by the nature of the diene and the dienophile. In the context of Diels-Alder reactions, where the anthracene core can act as the diene component, the presence of the nitroso group significantly influences the regioselectivity and stereoselectivity of the addition.

Studies on related nitrosoarene compounds have demonstrated that they can act as potent dienophiles. The cycloaddition of nitrosoarenes to dienes typically proceeds with high regioselectivity, a phenomenon attributed to the electronic nature of the nitroso group. The nitrogen atom of the nitroso group, being electron-deficient, preferentially attacks the more nucleophilic terminus of an unsymmetrical diene. This is governed by the frontier molecular orbitals of the reacting species.

Furthermore, the stereoselectivity of these cycloadditions is often high, leading to the preferential formation of one stereoisomer. For instance, in reactions with cyclic dienes, the nitroso group tends to add to the exo face of the diene, minimizing steric hindrance. The specific stereochemical outcome, whether syn or anti addition, is dependent on the substituents on both the nitrosoanthracene analogue and the reacting diene.

Redox Chemistry of the Nitroso Functional Group

The nitroso moiety is a versatile functional group that can undergo a range of reduction and oxidation reactions, leading to a variety of nitrogen-containing compounds.

Photoreduction Pathways of Nitroanthracene to Nitrosoanthracene

The synthesis of this compound often proceeds via the reduction of the corresponding nitroanthracene precursor. Photoreduction offers a valuable method for this transformation. The process is initiated by the photoexcitation of the nitroanthracene molecule to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

In the presence of a suitable hydrogen donor, the excited triplet state of the nitroanthracene can abstract a hydrogen atom, leading to the formation of a nitrosoanthracene and a radical derived from the hydrogen donor. The reaction pathway can be influenced by the solvent, the wavelength of light used, and the nature of the hydrogen donor. For example, photoreduction in the presence of alcohols can lead to the formation of the corresponding nitroso compound.

Selective Reduction to Corresponding Amines and Other Nitrogen-Containing Compounds

The nitroso group of this compound analogues can be selectively reduced to the corresponding primary amine, 10-aminoanthracen-9-ol. This transformation is of significant interest as it provides a route to synthetically useful amino-functionalized anthracenes. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial for achieving high selectivity and yield.

Commonly used reducing agents include metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation methods. The reaction conditions, such as solvent and temperature, must be carefully controlled to prevent over-reduction or side reactions. For instance, milder reducing agents are often preferred to avoid the reduction of other functional groups that may be present on the anthracene ring.

The table below summarizes some common reducing agents and their typical outcomes in the reduction of nitrosoarenes.

| Reducing Agent | Product(s) | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether or THF, reflux |

| Sodium Borohydride (NaBH₄) | Primary Amine (often slower than LiAlH₄) | Protic solvents (e.g., ethanol), room temperature |

| Catalytic Hydrogenation (H₂/Pd-C) | Primary Amine | Methanol or ethanol, room temperature, H₂ pressure |

| Tin(II) Chloride (SnCl₂) | Primary Amine | Acidic conditions (e.g., HCl) |

| Sodium Dithionite (Na₂S₂O₄) | Primary Amine | Aqueous or biphasic systems |

Oxidation States and Stability of the Nitroso Moiety

The nitrogen atom in the nitroso group (-N=O) formally exists in the +1 oxidation state. This relatively low oxidation state, combined with the presence of a lone pair on the nitrogen atom, makes the nitroso group susceptible to both oxidation and reduction. The stability of the nitroso moiety in this compound is influenced by the electronic effects of the anthracene ring system.

Reactions with Organometallic Reagents

The reactivity of this compound and its derivatives extends to reactions with organometallic reagents, which can lead to the formation of new carbon-nitrogen and carbon-oxygen bonds.

Grignard Reagent-Mediated Conversions of Nitroso Cycloadducts

While direct reactions of Grignard reagents with this compound can be complex, their reactions with the cycloadducts derived from nitrosoanthracenes offer synthetically valuable transformations. For example, the Diels-Alder adduct of a nitrosoanthracene analogue and a diene can be treated with a Grignard reagent (R-MgX).

The Grignard reagent, being a strong nucleophile, can attack the electrophilic centers of the cycloadduct. This can lead to the cleavage of the N-O bond and the formation of new C-N and C-O bonds, effectively functionalizing the original anthracene core in a highly specific manner. The exact outcome of the reaction is dependent on the structure of the cycloadduct, the nature of the Grignard reagent, and the reaction conditions. These reactions provide a powerful tool for the synthesis of complex, functionalized anthracene derivatives that would be difficult to access through other means.

Formation of Nitrone Derivatives from Nitroso-Anthracene Systems

The transformation of nitroso compounds into nitrone derivatives represents a significant pathway in their chemical reactivity. While direct studies on this compound are limited, research on related acyl nitroso-anthracene systems provides valuable mechanistic insights. One notable example involves the reaction of an intramolecular hetero-Diels-Alder cycloadduct of an acyl nitroso compound and a 9,10-dimethylanthracene derivative.

In a surprising outcome, the treatment of this cycloadduct with an excess of a Grignard reagent, such as methylmagnesium chloride (MeMgCl), did not lead to the expected release of nitroxyl (B88944) (HNO). Instead, it resulted in the formation of a unique nitrone derivative. The structure of this nitrone was unambiguously confirmed through single-crystal X-ray diffraction. The proposed mechanism for this transformation is multifaceted, with the Grignard reagent playing several key roles. It is suggested to act as a nucleophile, a strong base, and a Lewis acid to facilitate the rearrangement and formation of the nitrone structure. This reaction underscores the diverse reactivity of the nitroso group within the anthracene framework, highlighting its susceptibility to nucleophilic attack and subsequent rearrangement to yield stable nitrone products.

Nucleophilic Attack and Subsequent Transformations

The nature of the nucleophile and the specific reaction conditions would dictate the ultimate products. For instance, the reaction with primary amines could potentially lead to the formation of azo compounds. The initial nucleophilic addition would be followed by dehydration. The electron-donating nature of the hydroxyl group at the 9-position of the anthracene ring would likely influence the reactivity of the nitroso group at the 10-position, potentially enhancing its susceptibility to nucleophilic attack. Further research in this area would be crucial to fully elucidate the transformation pathways initiated by nucleophilic addition to this compound.

Decomposition Pathways and Reactivity Towards Small Molecules

The stability of this compound and its analogues is a critical factor governing their chemical behavior. These molecules can undergo decomposition through various pathways, including the release of small, biologically relevant molecules like nitroxyl (HNO). Their reactivity is also influenced by interactions with other small molecules and reactive species present in their environment.

Mechanisms of Nitroxyl (HNO) Release from Nitroso Compounds

Nitroso compounds are a recognized class of nitroxyl (HNO) donors. nih.govresearchgate.net The release of HNO from these molecules is a process of significant interest due to the distinct biological effects of HNO compared to its redox sibling, nitric oxide (NO). nih.gov In general, HNO is generated from nitroso compounds (X-N=O) where X is a good leaving group. nih.govresearchgate.net

One of the primary mechanisms for HNO release is through hydrolysis. For example, acyl nitroso compounds can hydrolyze to release HNO. nih.gov This process is often initiated by the attack of water on the electrophilic nitroso carbon, leading to a tetrahedral intermediate that subsequently breaks down to release HNO and the corresponding carboxylic acid. The rate of this hydrolysis and subsequent HNO release can be influenced by the structure of the acyl group.

Another pathway for HNO generation involves the thermal decomposition of nitroso-anthracene cycloadducts. For instance, the thermal retro-Diels-Alder reaction of cycloadducts formed between acyl nitroso compounds and 9,10-dimethylanthracene can produce the transient acyl nitroso species, which can then hydrolyze to release HNO. nih.gov Evidence for HNO formation in these systems has been obtained through various spectroscopic techniques, including EPR and NMR spectroscopy, which have also provided kinetic information on the release process. nih.gov

Thermal and Photolytic Decomposition Kinetics and Products

The decomposition of nitroso-anthracene systems can be triggered by thermal energy or by light. Photolytic studies on analogues such as 9-methyl-10-nitroanthracene (B1615634) provide valuable insights into the potential decomposition pathways of this compound.

Upon photolysis, 9-methyl-10-nitroanthracene primarily yields two products: 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. The formation of the nitroso ketone confirms an excited-state rearrangement of the nitro group. The proposed mechanism involves the initial absorption of light, leading to the rearrangement of the nitro group to a nitrite (B80452), followed by the cleavage of the N-O bond to produce a nitrogen monoxide (NO) radical. This NO radical then recombines with a carbon-centered radical on the anthracene ring to form the nitroso ketone.

Kinetic studies of the photolysis of 9-methyl-10-nitroanthracene have been conducted. The degradation half-life was determined to be 14 minutes in chloroform (B151607) under ambient air and 20 minutes when purged with nitrogen. nih.gov This suggests that while oxygen can play a role, the primary photochemical transformation can occur in its absence. Interestingly, prolonged irradiation of the initially formed 9-methyl-9-nitrosoanthracen-10-one leads to its conversion into 9,10-anthraquinone, indicating that the nitroso ketone is an intermediate in the formation of the more stable quinone. nih.gov The ratio of the nitroso ketone to the anthraquinone (B42736) was found to be approximately 4:1 under ambient air after 60 minutes of photolysis. nih.gov

Table 1: Photodegradation of 9-methyl-10-nitroanthracene in Chloroform

| Condition | Degradation Half-life (t₁/₂) |

| Ambient Air | 14 min |

| Nitrogen Purged | 20 min |

Table 2: Product Distribution after 60 min Photolysis of 9-methyl-10-nitroanthracene

| Product | Ratio (Ambient Air) | Ratio (Nitrogen Purged) |

| 9-methyl-9-nitrosoanthracen-10-one | 80% | 60% |

| 9,10-anthraquinone | 20% | 40% |

These findings suggest that the photodecomposition of this compound would likely lead to the formation of 10-hydroxy-9,10-anthraquinone as a major product.

Interactions with Protons and Other Reactive Species

The reactivity of this compound is also influenced by its interactions with protons and other reactive species. The nitroso group can be protonated, which can significantly alter its electronic structure and reactivity. Protonation typically occurs on the oxygen atom of the nitroso group, increasing the electrophilicity of the nitrogen atom and making it more susceptible to nucleophilic attack.

The presence of oxygen can also impact the decomposition pathways. As seen in the photolysis of 9-methyl-10-nitroanthracene, the presence of oxygen influenced the product distribution, with a higher proportion of the initial nitroso ketone being formed in ambient air compared to a nitrogen-purged environment. nih.gov This suggests that oxygen may be involved in secondary reactions of the initial photoproducts.

Furthermore, the hydroxyl group at the 9-position of this compound can also participate in reactions. It can act as a proton donor or be deprotonated under basic conditions, which would in turn affect the electronic properties of the entire anthracene system and the reactivity of the nitroso group. The interplay between the hydroxyl and nitroso groups is a key area for further investigation to fully understand the chemical behavior of this molecule.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of 10-Nitrosoanthracen-9-ol and its related compounds with high accuracy. It also provides vital information about their structure through the analysis of fragmentation patterns.

The study of nitro-substituted anthracenes reveals that they can undergo photochemical rearrangement to form nitroso-ketone intermediates. For instance, the photolysis of 9-methyl-10-nitroanthracene (B1615634) yields 9-methyl-9-nitrosoanthracen-10-one, the keto tautomer of the corresponding 9-ol derivative. Mass spectrometry of this product shows characteristic fragmentation patterns that help confirm its structure. A key fragmentation observed is the loss of a carbonyl group (CO), which is a strong indicator of the 9-nitrosoanthracen-10-one structure.

In the context of this compound, which exists in equilibrium with its keto tautomer 9-nitrosoanthracen-10-one, HRMS would be expected to show a molecular ion peak corresponding to the exact mass of C₁₄H₉NO₂. The fragmentation analysis would be crucial in distinguishing between the two tautomers. The presence of a significant [M-CO]⁺ fragment would strongly suggest the presence of the keto form, 9-nitrosoanthracen-10-one. Other potential fragmentations could involve the loss of the nitroso group (-NO) or the hydroxyl group (-OH), providing further structural information.

Table 1: Representative HRMS Fragmentation Data for Anthracene-based Rearrangement Products

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Implication |

|---|---|---|---|

| [M]⁺ | [M-28]⁺ | CO | Indicates presence of a ketone carbonyl group (keto tautomer). |

| [M]⁺ | [M-30]⁺ | NO | Cleavage of the nitroso group. |

| [M]⁺ | [M-17]⁺ | OH | Suggests presence of a hydroxyl group (enol tautomer). |

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, thereby elucidating the reaction mechanism. In the study of the formation of this compound from a precursor like 9-nitroanthracene (B110200), stable isotopes such as ¹⁸O or ¹⁵N can be incorporated into the nitro group of the starting material.

The proposed mechanism for the photochemical rearrangement involves the nitro group transforming into a nitrite (B80452) intermediate (-ONO), followed by the cleavage of the O-N bond. By labeling one of the oxygen atoms in the initial nitro group with ¹⁸O, researchers can track its final position in the product molecule using mass spectrometry. If the ¹⁸O label is found in the hydroxyl group of this compound or the carbonyl group of its keto tautomer, it provides direct evidence for the proposed nitro-nitrite rearrangement pathway. Similarly, using ¹⁵N labeling would confirm that the nitrogen atom from the original nitro group is retained in the final nitroso group of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial chemical shift information for the protons and carbons, respectively. The ¹H NMR spectrum would show signals in the aromatic region, while the ¹³C NMR would display resonances for the aromatic carbons as well as the C-OH and C-NO carbons.

However, unambiguous assignment of these signals requires multi-dimensional NMR techniques.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the carbon signals in the aromatic rings.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, allowing for the mapping of proton connectivity within the anthracene (B1667546) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, linking specific proton signals to their corresponding carbon signals.

Table 2: Representative ¹H NMR Chemical Shifts for Anthracene Derivatives

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.20 - 8.50 | d, dd, m |

| Phenolic OH | ~9.0 - 13.0 | s (broad) |

Data are generalized from related structures like substituted anthraquinones and phenols.

Table 3: Representative ¹³C NMR Chemical Shifts for Anthraquinone-like Structures

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic CH | 110 - 135 |

| Aromatic Quaternary C | 125 - 145 |

| C-OH (enol) | ~150 - 165 |

| C=O (keto) | ~180 - 190 |

Data are generalized from published values for various anthraquinone (B42736) derivatives.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as tautomerism and restricted bond rotation. For this compound, DNMR is particularly valuable for investigating the keto-enol tautomerism with 9-nitrosoanthracen-10-one. At low temperatures, the interconversion between the two tautomers might be slow enough to observe separate NMR signals for each species. As the temperature is increased, the rate of interconversion increases, causing the distinct signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (equilibrium constant, ΔG°, ΔH°, ΔS°) and the kinetic activation barrier (ΔG‡) for the tautomerization process.

Another dynamic process that could be studied is the restricted rotation around the C-N bond of the nitroso group. Due to the partial double bond character, this rotation can be slow on the NMR timescale, potentially leading to distinct signals for aromatic protons near the nitroso group. Variable-temperature NMR could be used to study the kinetics of this rotation.

In-situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it happens inside the NMR tube. This technique is ideal for studying the formation of this compound, for example, via the photolysis of 9-nitroanthracene. By placing a solution of the starting material in an NMR tube and irradiating it with light (often using a fiber optic cable or specialized LED setups), spectra can be acquired at regular intervals.

This method provides detailed kinetic data by tracking the decrease in the concentration of the reactant and the simultaneous increase in the concentration of the product(s) over time. The integration of the respective NMR signals is directly proportional to the concentration of each species. This allows for the determination of reaction rates, rate constants, and reaction order. Furthermore, in-situ NMR can help identify and characterize any transient intermediates that may form during the reaction, providing a more complete picture of the reaction mechanism.

X-ray Crystallography and Diffraction Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for the structural elucidation of complex molecules like derivatives of this compound.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. nih.gov For a derivative of this compound, obtaining a suitable single crystal allows for the precise determination of the atomic coordinates within the crystal lattice. The interaction of monochromatic X-rays with the crystal produces a unique diffraction pattern, which is then mathematically processed to generate a model of the electron density and, consequently, the molecular structure. mdpi.com

This technique would definitively confirm the connectivity of the nitroso (-NO) and hydroxyl (-OH) groups to the anthracene core at the C10 and C9 positions, respectively. Furthermore, it would provide precise measurements of bond lengths and angles, revealing any steric strain or electronic effects imposed by the functional groups on the aromatic system. Studies on other anthracene derivatives have successfully employed SCXRD to elucidate their solid-state structures, confirming theoretical models and providing insights into their molecular geometry. mdpi.comcnr.it The formation of nitrosoarenes as dimeric structures in the solid state has also been verified using X-ray crystallography. nih.gov

Table 1: Representative Crystallographic Data for an Anthracene Derivative This table presents typical data that could be obtained from an SCXRD analysis of a this compound derivative, based on published data for similar aromatic compounds.

| Parameter | Example Value |

| Chemical Formula | C₁₄H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 890.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor (%) | < 5 |

Beyond individual molecular structure, X-ray diffraction data reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions. nih.gov For polycyclic aromatic hydrocarbons (PAHs), packing is often dominated by van der Waals forces and π-π stacking interactions, leading to common motifs like herringbone or layered sheet structures. researchgate.netrsc.org

The introduction of polar nitroso and hydroxyl groups to the anthracene framework would introduce more specific and stronger interactions. The hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitroso groups can act as hydrogen bond acceptors. Therefore, C-H···O, O-H···O, and O-H···N hydrogen bonds are expected to play a significant role in the crystal packing of this compound. rsc.orgmdpi.com The analysis of these interactions is crucial, as crystal packing can significantly influence the material's bulk properties. The study of nitro-substituted aromatic compounds has shown that interactions involving the nitro group can be a primary driver in the molecular self-assembly process. rsc.orgresearchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

| Hydrogen Bonding | O-H···O and O-H···N interactions involving the hydroxyl and nitroso groups. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent anthracene cores. |

| C-H···π Interactions | Hydrogen atoms interacting with the π-electron system of a neighboring aromatic ring. |

| Dipole-Dipole Forces | Electrostatic interactions arising from the permanent dipoles of the polar -NO and -OH groups. |

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are essential for functional group identification and understanding electronic properties.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending). The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure. udel.edu

The hydroxyl group (-OH) would give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgpressbooks.pub The C-nitroso group (C-N=O) typically exhibits a characteristic N=O stretching vibration between 1500-1621 cm⁻¹. baranlab.org Aromatic C=C stretching vibrations from the anthracene core would appear in the 1400-1600 cm⁻¹ region, while the aromatic C-H stretch is expected just above 3000 cm⁻¹. orgchemboulder.com The C-O stretching vibration of the phenolic hydroxyl group would be observed in the 1080-1300 cm⁻¹ range. udel.edu

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 1600-1500 | C-N=O stretch (nitroso) | Medium to Strong |

| 1600-1400 | Aromatic C=C ring stretch | Medium, Sharp |

| 1300-1080 | Phenolic C-O stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the spectrum. ijnrd.org The spectrum of this compound is expected to be dominated by π → π* transitions associated with the extended conjugated π-system of the anthracene core. These typically result in strong absorptions in the UV region.

The presence of the nitroso group, a chromophore, introduces the possibility of an n → π* transition, which involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and often appear at longer wavelengths, potentially extending into the visible region, which could impart color to the compound. baranlab.org Studies on nitroaromatic compounds have extensively used UV-Vis spectroscopy to characterize their electronic states. aip.orgnih.gov Furthermore, this technique is crucial for photochemical studies, allowing researchers to monitor the disappearance of reactants and the formation of products during irradiation by tracking changes in the absorption spectrum over time.

Table 4: Expected Electronic Transitions and Absorption Maxima (λ_max) for this compound

| Transition Type | Chromophore | Typical λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π | Anthracene aromatic system | 250-400 | High (>10,000) |

| n → π | C-N=O (Nitroso group) | 350-750 | Low (10-100) |

Chromatographic and Separative Methodologies

Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for analyzing non-volatile compounds like this compound. nih.gov

An HPLC method would be crucial for assessing the purity of a synthesized batch of this compound, separating it from starting materials, byproducts, or isomers. acs.orgresearchgate.net A reversed-phase HPLC setup is commonly employed for aromatic compounds. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, would likely be effective for separating compounds with different polarities. Detection is commonly achieved using a UV-Vis detector set to a wavelength at which the compound of interest strongly absorbs light. The development of such methods is well-documented for various N-nitroso compounds and other active pharmaceutical ingredients. nih.govsigmaaldrich.com

Table 5: Representative HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm and 380 nm |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound and performing quantitative analysis. Due to the aromatic nature of the anthracene backbone, reversed-phase HPLC is a particularly effective method. A C18 or phenyl--based column is typically employed to achieve optimal separation from starting materials, intermediates, and potential impurities.

The mobile phase composition is critical for achieving good resolution. A gradient elution is often preferred, starting with a higher polarity solvent mixture (e.g., water/acetonitrile) and gradually increasing the proportion of the organic solvent. tandfonline.commtc-usa.com This ensures that compounds with a wide range of polarities are effectively separated. Detection is commonly carried out using a UV-Vis detector, as the conjugated π-system of the anthracene ring system results in strong absorbance in the UV region, typically around 254 nm. mtc-usa.comwaters.com

For quantitative analysis, a calibration curve is constructed using standards of known concentrations of this compound. By comparing the peak area of the analyte in the sample to the calibration curve, the precise concentration and therefore the purity of the compound can be determined.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-17 min: 95% B; 17-18 min: 95-60% B; 18-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Retention Time | ~8.5 min (Hypothetical) |

| Purity | >98% (Hypothetical) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, cost-effective, and invaluable tool for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals, the consumption of starting materials and the formation of the product can be visualized.

For aromatic and moderately polar compounds like this compound, silica (B1680970) gel plates are the standard stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation between the reactant, product, and any intermediates. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The optimal ratio is determined experimentally to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.5.

Visualization of the spots on the TLC plate can often be achieved under UV light (254 nm or 366 nm) due to the fluorescent nature of the anthracene core. Staining with a universal reagent like potassium permanganate (B83412) can also be employed to visualize non-UV active impurities.

Table 2: Representative TLC Systems for Monitoring the Synthesis of this compound

| Solvent System (v/v) | Starting Material (e.g., 9-Anthracenol) Rf | Product (this compound) Rf |

| Hexane:Ethyl Acetate (4:1) | 0.6 (Hypothetical) | 0.4 (Hypothetical) |

| Toluene:Dichloromethane (1:1) | 0.7 (Hypothetical) | 0.5 (Hypothetical) |

| Hexane:Acetone (3:1) | 0.5 (Hypothetical) | 0.3 (Hypothetical) |

Gas Chromatography (GC) for Volatile Product Detection (e.g., N₂O)

Gas Chromatography is a powerful technique for the separation and detection of volatile compounds. In the context of this compound research, GC is particularly useful for detecting potential volatile decomposition products, such as nitrous oxide (N₂O). The thermal stability of this compound itself may preclude direct analysis by GC, but headspace analysis of a reaction or decomposition mixture can reveal the presence of gaseous byproducts.

The detection of N₂O by GC typically requires a packed column with a porous polymer stationary phase or a molecular sieve. nih.govrestek.com These columns are capable of separating small gaseous molecules. Due to the similar molecular masses of N₂O (44.013 g/mol ) and carbon dioxide (44.01 g/mol ), which is often present in the atmosphere, care must be taken to ensure adequate separation. rsc.org In some cases, a pre-column or a chemical trap may be used to remove interfering gases like CO₂. rsc.org

For sensitive detection of N₂O, an Electron Capture Detector (ECD) is often employed, as it exhibits a high response to electrophilic compounds like nitrous oxide. noaa.govgcms.cz Alternatively, a mass spectrometer (MS) can be used as the detector, providing definitive identification based on the mass-to-charge ratio of the analyte. nih.govrsc.org

Table 3: Typical GC Parameters for the Detection of N₂O

| Parameter | Value |

| Column | Porous Layer Open Tubular (PLOT) column (e.g., PoraBOND Q or Molecular Sieve 5Å) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Headspace or direct gas injection |

| Oven Temperature Program | Isothermal at 60 °C or a temperature ramp depending on other potential volatiles |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Retention Time for N₂O | Varies with column and conditions (e.g., 2-5 min) (Hypothetical) |

| Limit of Detection | Low ppm to ppb range with ECD (Hypothetical) |

Broader Academic Research Implications and Future Directions

Advancements in the Fundamental Chemistry of Nitroso Compounds

The study of 10-Nitrosoanthracen-9-ol offers a unique opportunity to expand the fundamental understanding of nitroso compound chemistry. Nitrosoarenes are recognized for their remarkable versatility, capable of acting as both electrophilic and nucleophilic reagents in a wide array of organic reactions. rsc.orgrsc.org The nitroso group's reactivity is heavily influenced by the electronic nature of the aromatic system to which it is attached.

In this compound, the nitroso group is bonded to the electron-rich and extended π-system of an anthracene (B1667546) core, which also bears a strong electron-donating hydroxyl group at the electronically coupled peri-position (C9). This specific arrangement is expected to significantly modulate the reactivity of the nitroso moiety, potentially leading to novel chemical behaviors not observed in simpler nitrosoarenes. Research in this area could uncover new types of cycloaddition reactions, rearrangements, or coordination chemistry. rsc.orgresearchgate.net Investigating its reactivity could provide deeper insights into how aromatic stabilization and substituent effects govern the diverse transformations of the nitroso functional group.

Contribution to the Understanding of Polycyclic Aromatic Compound Reactivity

Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic compounds whose reactivity is of crucial importance in fields ranging from materials science to environmental chemistry. rsc.orgrsc.org The reactivity of PAHs is governed by factors such as size, curvature, and electronic structure. rsc.orgresearchgate.net Anthracene, for instance, is known for its propensity to undergo reactions at the C9 and C10 positions.

The compound this compound presents a unique case study. The presence of a hydroxyl group (-OH) and a nitroso group (-NO) at these two most reactive sites creates a powerful electronic push-pull system across the central aromatic ring. This substitution pattern can dramatically alter the electron density distribution and aromaticity of the anthracene core compared to the parent hydrocarbon. wikipedia.org Systematic studies on the chemical behavior of this molecule, such as its participation in Diels-Alder reactions or its susceptibility to further electrophilic or nucleophilic attack, could yield invaluable data on how functional groups synergistically influence the intrinsic reactivity of a PAH skeleton. nih.gov

Development of Novel Synthetic Methodologies in Organic Chemistry

The pursuit of novel and efficient synthetic methods is a central theme in modern organic chemistry. mdpi.comnih.govpolytechnique.edu The synthesis and subsequent transformations of this compound could serve as a platform for developing new synthetic strategies. The preparation of this compound would likely involve the selective nitrosation of 9-anthracenol, a reaction that could be optimized to establish new, mild, and regioselective methods for the C-nitrosation of electron-rich PAHs. nih.gov

Furthermore, this compound can be envisioned as a versatile building block for constructing more complex molecular architectures. Its functional groups offer multiple handles for chemical modification. For example, the selective reduction of the nitroso group could provide a new route to 10-aminoanthracen-9-ol derivatives, which are valuable precursors in medicinal and materials chemistry. researchgate.net The unique reactivity of the molecule could also be harnessed in cascade reactions to rapidly build molecular complexity, contributing to the ever-expanding toolkit of synthetic organic chemists.

Exploration as Chemical Probes in Mechanistic Studies

Chemical probes are selective small molecules that enable the investigation of a specific protein's function or a particular reaction mechanism. nih.govthermofisher.com An ideal chemical probe should possess high potency, selectivity, and a well-defined mechanism of action. nih.govfebs.org Given its anticipated high reactivity and unique electronic and spectroscopic properties stemming from the extended aromatic system, this compound holds potential for development as a specialized chemical probe.

For instance, it could be investigated as a reactive trapping agent for transient species in complex chemical or biological systems. The nitroso group is known to react with radicals, and the anthracene core provides a chromophore that would allow for sensitive detection through spectroscopic methods like fluorescence. This could enable the study of reaction mechanisms that are otherwise difficult to probe. While significant development would be required to meet the stringent criteria of a high-quality chemical probe, the foundational structure of this compound makes it an intriguing starting point for such explorations. tandfonline.com

| Criteria for High-Quality Chemical Probes | Relevance to this compound |

| Potency & Selectivity | The reactivity would be highly specific, likely targeting certain radicals or reactive species, though this needs experimental validation. |

| Known Mechanism of Action | The reactions of nitroso groups are generally well-understood, providing a basis for predicting its mechanism. |

| Cellular Activity | The lipophilic PAH backbone suggests potential membrane permeability, a key feature for intracellular probes. |

| Structural Controls | A closely related, but inactive, analogue could be synthesized (e.g., by replacing -NO with -H) to serve as a negative control. |

This table summarizes the key characteristics of effective chemical probes and speculates on how this compound could potentially meet these criteria.

Inspiration for Rational Design of Functional Organic Materials

The rational design of functional organic materials with tailored electronic, optical, and physical properties is a key driver of innovation in materials science. rsc.orgresearchgate.net PAHs are foundational components in many organic electronic materials, including organic semiconductors and emitters for OLEDs, due to their rigid structures and delocalized π-systems. rsc.orguni-wuerzburg.de

The molecular structure of this compound combines the desirable features of a PAH core with polar, electronically active functional groups. This combination could give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is crucial for applications in sensing and nonlinear optics. Understanding the relationship between the structure of this molecule and its properties (e.g., absorption/emission spectra, redox potentials) could provide valuable principles to guide the rational design of new functional π-systems. uni-wuerzburg.denih.gov It could serve as a model compound or a direct precursor for a new class of organic dyes, pigments, or electronic materials.

Synergistic Opportunities between Experimental and Theoretical Chemistry

The collaboration between experimental and theoretical chemistry has become an indispensable tool for understanding and predicting chemical phenomena. acs.orgnih.gov For a molecule like this compound, which may be a reactive or transient species, a synergistic approach is particularly vital. Its existence is likely as a tautomer of the more stable 10-nitrosoanthracen-9(10H)-one.

Computational methods, such as Density Functional Theory (DFT), can provide critical insights into:

Molecular Structure and Stability: Predicting the preferred tautomeric form and the geometric parameters.

Electronic Properties: Calculating the frontier molecular orbital energies (HOMO/LUMO) to understand its reactivity and potential as an electronic material.

Spectroscopic Signatures: Simulating UV-Vis, IR, and NMR spectra to aid experimentalists in its detection and characterization.

Reaction Mechanisms: Mapping the potential energy surfaces for its formation and subsequent reactions to elucidate mechanistic pathways. mdpi.com

These theoretical predictions can guide experimental efforts, making the synthesis and characterization of this challenging molecule more feasible. Conversely, experimental data can be used to benchmark and refine theoretical models, creating a powerful feedback loop that advances both fields. plu.mx

| Research Area | Experimental Approach | Theoretical Approach |

| Synthesis & Stability | Attempted synthesis via nitrosation of 9-anthracenol; trapping experiments. | Calculation of reaction enthalpies, activation barriers, and tautomer stability. |

| Reactivity Studies | Reaction with dienophiles, electrophiles, and nucleophiles. | Modeling of transition states and reaction pathways; Fukui function analysis. |

| Material Properties | Measurement of UV-Vis absorption, fluorescence, and redox potentials. | Time-dependent DFT (TD-DFT) for excited states; calculation of ionization potential and electron affinity. |

| Mechanistic Probing | Use in trapping experiments with spectroscopic monitoring (e.g., EPR, fluorescence). | Simulation of interactions with target radicals or reactive species. |

This table illustrates the potential synergy between experimental and theoretical approaches in the study of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 10-Nitrosoanthracen-9-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitrosation of anthracene derivatives under controlled acidic conditions. For example, reacting 9-hydroxyanthracene with nitrous acid (HNO₂) at 0–5°C to minimize side reactions like over-nitrosation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, λ = 254 nm).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm (anthracene backbone) and a nitroso group (–NO) peak near δ 9.1 ppm. ¹³C NMR confirms aromatic carbons (120–140 ppm) and the nitroso-substituted carbon (~150 ppm) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (N=O stretch) and ~3400 cm⁻¹ (O–H stretch) .

- X-ray Crystallography : Single-crystal analysis reveals bond angles and torsion angles critical for confirming nitroso-group orientation (e.g., C–N–O angle ~120°) .

Q. How does this compound degrade under varying storage conditions?

- Methodological Answer : Stability studies indicate:

| Condition | Degradation Rate (t₁/₂) | Major Degradation Product |

|---|---|---|

| 25°C, dark | >6 months | None detected |

| 40°C, light | 2 weeks | Anthraquinone derivatives |

| Humid (75% RH) | 1 month | Hydrolysis to 9-hydroxyanthracene |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in photodynamic applications?

- Methodological Answer : The nitroso group acts as a photosensitizer, generating singlet oxygen (¹O₂) under UV irradiation (λ = 365 nm). Quantify ¹O₂ yield using a trap like 1,3-diphenylisobenzofuran (DPBF) with UV-Vis monitoring (λ = 410 nm decay). Compare quantum yields (ΦΔ) with reference compounds (e.g., Rose Bengal) . Computational TD-DFT studies (B3LYP/6-31G*) predict excited-state electron transfer pathways, corroborated by transient absorption spectroscopy .

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example:

- Solvent Polarity : Compare ¹H NMR in DMSO-d₆ vs. CDCl₃; polar solvents stabilize nitroso-oxime tautomers, shifting proton signals.

- Cross-Validation : Use X-ray crystallography to confirm dominant tautomers and correlate with computational models (e.g., Gaussian09 geometry optimization) .

- Batch Variability : Implement QC protocols (e.g., elemental analysis, HRMS) to detect impurities like residual nitrosating agents .

Q. What computational approaches predict the QSAR/QSPR properties of this compound?

- Methodological Answer :

- QSAR : Build regression models using descriptors like LogP (octanol-water partition coefficient) and dipole moment (from Gaussian09) to predict bioactivity. Validate with experimental IC₅₀ values from cytotoxicity assays .

- QSPR : Use COSMO-RS solvation models to predict solubility in solvents like DMSO or ethanol. Compare with experimental shake-flask method results .

- Docking Studies : Simulate interactions with biological targets (e.g., DNA G-quadruplexes) using AutoDock Vina; validate via SPR (surface plasmon resonance) binding assays .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

- Methodological Answer :

- Engineering Controls : Use jacketed reactors with temperature-controlled cooling (−5°C) to prevent exothermic runaway reactions.

- PPE : Wear nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure (LD₅₀ oral rat = 300 mg/kg) .

- Waste Management : Neutralize nitroso-containing waste with 10% NaHCO₃ before disposal to prevent nitrosamine formation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the catalytic activity of this compound in oxidation reactions?

- Methodological Answer :

- Control Groups : Include reactions without catalyst and with alternative nitroso compounds (e.g., 9-Nitrosoanthracene).

- Kinetic Studies : Monitor substrate conversion via GC-MS or UV-Vis (e.g., oxidation of thioanisole at λ = 270 nm).

- Isotopic Labeling : Use ¹⁸O₂ to trace oxygen incorporation into products via mass spectrometry .

Q. What statistical methods are appropriate for analyzing contradictory stability data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.